[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a chiral compound featuring a piperidine core substituted with a 2-aminoethyl group, a cyclopropyl carbamate, and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally related to intermediates used in medicinal chemistry, particularly for targeting neurological receptors or proteases, where stereochemistry and substituent effects modulate selectivity .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATVMCCUPJFUHQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its unique structural features, including a piperidine ring and a cyclopropyl carbamate moiety, suggest significant interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-(3S)-1-(2-aminoethyl)piperidin-3-ylcarbamate
- Molecular Formula : C₁₅H₂₉N₃O₂
- CAS Number : 110187-51-4
The compound's structure allows for various pharmacological interactions, making it an interesting candidate for further biological evaluation.
The biological activity of this compound has been evaluated through several studies that indicate its potential as an anticancer agent. The compound is believed to exert its effects by modulating metabolic pathways, particularly those involved in glutamine metabolism, which is crucial for cancer cell proliferation.
In Vitro Studies
Recent research focused on the compound's efficacy against various cancer cell lines. Notably:
- Breast Cancer Cell Lines : The compound was tested on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Efficacy Against Cancer | Toxicity Profile |
|---|---|---|---|
| Tamoxifen | Moderate | High | Low |
| Olaparib | Moderate | High | Low |
| This compound | High | Moderate | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS).
Case Study: CNS Activity
Research indicates that derivatives of piperidine compounds exhibit notable CNS activity. For instance, studies have shown that similar structures can act as effective inhibitors of neurotransmitter reuptake, potentially aiding in the treatment of depression and anxiety disorders .
Synthesis of Novel Compounds
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as a precursor in the synthesis of more complex molecules. The ability to modify the piperidine and cyclopropyl groups allows chemists to create derivatives with enhanced pharmacological properties.
Synthesis Example
The synthesis typically involves multi-step reactions, where controlling conditions such as temperature and solvent choice is crucial for yield and purity. For example, using protecting groups during synthesis can prevent unwanted side reactions, leading to higher-quality products .
Recent studies have highlighted the compound's role in enzyme inhibition. For instance, carbamates are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.
Case Study: Enzyme Inhibition
A study demonstrated that similar carbamate compounds showed significant inhibition of acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its application in research. Toxicological studies indicate that while the compound exhibits some irritant properties, it does not show significant carcinogenic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from diverse sources ():
Key Findings :
Structural Variations :
- The target compound’s cyclopropyl group distinguishes it from analogs with methyl (e.g., 1401668-72-1) or carboxymethyl (e.g., 1354004-64-0) substituents. Cyclopropane’s strain and lipophilicity may enhance membrane permeability compared to bulkier groups .
- Stereochemistry : The (S)-configuration in the target compound contrasts with the (R,S)-mix in 1401668-72-1, which could lead to divergent biological interactions .
Molecular Weight and Physicochemical Properties :
- The target compound’s estimated molecular weight (~300 g/mol) aligns with analogs like 1354004-64-0 (298.38 g/mol). Higher weights in compounds like 1354026-02-0 (311.43 g/mol) result from additional carbonyl groups .
- Predicted properties (e.g., boiling point, density) for 1401668-72-1 (boiling point: 412.7±45.0 °C) suggest thermal stability typical of Boc-protected amines .
Synthetic Utility and Stability: Boc Protection: All compounds share the Boc group, which stabilizes amines during synthesis. However, analogs with 2-amino-propionyl (e.g., 1354026-02-0) or carboxymethyl (e.g., 1354004-64-0) groups introduce additional reactivity for further derivatization . Discontinued Status: Many analogs (e.g., 1401666-78-1, 10-F083145) are discontinued, likely due to challenges in scalability, stability, or toxicity .
The cyclopropyl group in the target may confer unique binding kinetics .
Preparation Methods
Retrosynthetic Analysis
The compound’s structure can be deconstructed into three key components:
-
Piperidine core : (S)-piperidin-3-ylmethyl group with a 2-aminoethyl sidechain.
-
Cyclopropyl-carbamic acid : Introduced via carbamate formation.
-
Tert-butyl ester : Serves as a protecting group for the carbamate nitrogen.
Retrosynthetic disconnections suggest a convergent strategy where the piperidine and cyclopropyl moieties are synthesized separately before coupling via carbamate linkage.
Step 1: Synthesis of (S)-1-(2-Amino-ethyl)-piperidin-3-amine
The piperidine core is synthesized through a stereoselective Strecker reaction or reductive amination. For example:
-
Reductive amination : (S)-piperidin-3-one reacts with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5, methanol, 25°C, 12 h), yielding (S)-1-(2-hydroxyethyl)-piperidin-3-amine.
-
Amine protection : The primary amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) catalysis (0°C to 25°C, 6 h, 85% yield).
Step 2: Cyclopropane Carboxylic Acid Activation
Cyclopropanecarbonyl chloride is prepared by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in anhydrous DCM (reflux, 2 h). The acyl chloride is isolated via distillation (bp 110–112°C).
Step 3: Carbamate Formation
The protected piperidine amine undergoes carbamate coupling with cyclopropanecarbonyl chloride:
Step 4: Deprotection of the Tert-Butyl Group
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v, 0°C, 2 h). Evaporation under reduced pressure affords the final product as a TFA salt, which is neutralized with aqueous NaOH (pH 10–12) and extracted into DCM (89% yield).
Critical Reaction Parameters
Stereochemical Control
The (S)-configuration at the piperidine C3 position is preserved using chiral auxiliaries or asymmetric catalysis:
Solvent and Temperature Effects
-
Polar aprotic solvents : Dimethylformamide (DMF) enhances carbamate coupling efficiency but risks side reactions (e.g., acyl transfer).
-
Low-temperature regimes : Reactions at 0°C minimize epimerization at stereocenters.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeOH gradient, 254 nm).
-
Chiral HPLC : 98.5% ee (Chiralpak AD-H column, hexane/i-PrOH 90:10).
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Cost-Effective Reagents
-
Boc2O vs. Cbz-Cl : Boc protection is preferred for lower toxicity and easier deprotection.
-
Solvent recycling : DCM and TFA are recovered via distillation, reducing waste.
Emerging Methodologies
Flow Chemistry
Continuous-flow systems enhance reproducibility for large-scale synthesis:
Q & A
Q. Key Reaction Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyclopropylamine, thiocyanate, 80°C, 12h | Triazole ring formation |
| 2 | Boc anhydride, triethylamine, DCM, 0°C → RT | Boc protection |
| 3 | Chiral HPLC (e.g., Chiralpak AD-H column) | Enantiomeric purity control |
| 4 | HATU/DIPEA, 2-aminoethyl bromide, DMF, 50°C | Side-chain coupling |
Q. Stability Data :
| Condition | Decomposition Rate |
|---|---|
| RT, air | 15% degradation in 7 days |
| –20°C, N2 | <2% degradation in 6 months |
Q. Example LC-MS Parameters :
| Column | Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% formic acid; B: acetonitrile |
| Gradient | 5% B → 95% B over 10 min |
| Detection | ESI+, MRM transitions: 294 → 154/85 |
Q. Example Data :
| Condition | Half-life (HLMs) | Major Metabolite |
|---|---|---|
| pH 7.4, 37°C | 2.3 h | N-dealkylated derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
